molecular formula C12H12N2O2S B12115249 6-(4-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

6-(4-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12115249
M. Wt: 248.30 g/mol
InChI Key: BEGRZHCBVKTAMU-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a thioxo group (C=S) and a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of 6-(4-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 4-ethoxybenzaldehyde with thiourea and ethyl acetoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thioxopyrimidine compound. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium ethoxide to facilitate the reaction .

Chemical Reactions Analysis

6-(4-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

6-(4-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, which can have neuroprotective effects. Additionally, the compound’s anti-inflammatory properties are attributed to its ability to modulate the NF-kB signaling pathway, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

6-(4-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be compared with other thioxopyrimidine derivatives, such as:

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C12H12N2O2S/c1-2-16-9-5-3-8(4-6-9)10-7-11(15)14-12(17)13-10/h3-7H,2H2,1H3,(H2,13,14,15,17)

InChI Key

BEGRZHCBVKTAMU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)NC(=S)N2

Origin of Product

United States

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